Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate
Overview
Description
Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate is a versatile chemical compound with the molecular formula C13H18FO5P. This compound is known for its complex properties and is used in various scientific research applications, including drug synthesis, catalysis, and material science.
Preparation Methods
The synthesis of Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate typically involves the reaction of 4-boronobenzaldehyde with n-butylamine in absolute ethanol, followed by the addition of diethyl phosphate . The reaction conditions include refluxing the mixture for 12 hours. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.
Chemical Reactions Analysis
Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Horner–Wadsworth–Emmons reaction, where it reacts with aldehydes to produce alkenylphosphonates as the major product . Common reagents used in these reactions include aldehydes and phosphonic acid derivatives. The major products formed from these reactions are alkenylphosphonates and 1,2-disubstituted E-alkenes.
Scientific Research Applications
Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential biological activity and therapeutic applications.
Industry: It is used in catalysis and material science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate involves its interaction with molecular targets and pathways in biological systems. The compound’s diethoxyphosphoryl group plays a crucial role in its reactivity and interaction with enzymes and other biomolecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate can be compared with similar compounds such as:
- {4-[(butylamino)(diethoxyphosphoryl)methyl]phenyl}boronic acid monohydrate
- {4-[(diethoxyphosphoryl)(4-nitroanilino)methyl]phenyl}boronic acid
- Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their reactivity and applications. This compound is unique due to the presence of the fluorine atom, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(diethoxyphosphorylmethyl)-3-fluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FO5P/c1-4-18-20(16,19-5-2)9-11-7-6-10(8-12(11)14)13(15)17-3/h6-8H,4-5,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAFOHSNCMFBOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=C(C=C1)C(=O)OC)F)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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